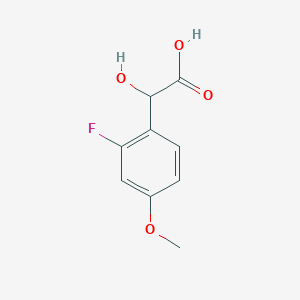

2-(2-Fluoro-4-methoxyphenyl)-2-hydroxyacetic acid

CAS No.:

Cat. No.: VC18232955

Molecular Formula: C9H9FO4

Molecular Weight: 200.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9FO4 |

|---|---|

| Molecular Weight | 200.16 g/mol |

| IUPAC Name | 2-(2-fluoro-4-methoxyphenyl)-2-hydroxyacetic acid |

| Standard InChI | InChI=1S/C9H9FO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

| Standard InChI Key | JXZSXYQUKONQRG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C(C(=O)O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a fluorinated aromatic system with a hydroxyacetic acid side chain. Key features include:

-

Fluorine substituent: Enhances metabolic stability and lipophilicity .

-

Methoxy group: Influences electronic distribution and solubility .

-

Hydroxyacetic acid moiety: Provides a site for salt formation or esterification .

The (R)-enantiomer (CAS 1282551-02-3) has been isolated, highlighting stereochemical considerations in synthesis .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 200.16 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| LogP | 0.95 (predicted) | |

| Solubility | Limited data; polar solvents |

The compound’s LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, analogous structures employ:

-

Claisen-Schmidt condensation: For α-hydroxy acid derivatives.

-

Suzuki-Miyaura coupling: To introduce aryl groups, as seen in related fluorinated compounds .

-

Chiral resolution: For enantiomer separation, given the (R)-configuration’s availability .

A proposed pathway involves:

-

Fluorination of 4-methoxyphenyl precursors.

-

Friedel-Crafts acylation to attach the hydroxyacetic acid moiety.

| Supplier | Purity | Catalog ID |

|---|---|---|

| AChemBlock | 95% | X191398 |

| BOC Sciences | 95% | BB018295 |

| Shanghai Haohong Pharma | N/A | – |

Reactivity and Stability

Chemical Behavior

Pharmaceutical and Chemical Applications

Structure-Activity Relationships (SAR)

-

Fluorine Position: 2-Fluoro substitution optimizes target binding vs. metabolic clearance .

-

Methoxy Group: Enhances solubility and modulates electron density .

Biological and Toxicological Profile

Preclinical Data

-

Blood-Brain Barrier Penetration: Fluorine improves CNS bioavailability in analogs .

-

Metabolism: Predicted hepatic clearance via glucuronidation .

Toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume